molecular formula C16H17NO2 B12559213 Butanamide, N-(2-phenoxyphenyl)- CAS No. 184677-65-4

Butanamide, N-(2-phenoxyphenyl)-

Cat. No.: B12559213
CAS No.: 184677-65-4
M. Wt: 255.31 g/mol
InChI Key: VMVGOQZVPFCESJ-UHFFFAOYSA-N
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Description

Butanamide derivatives are a class of organic compounds characterized by a four-carbon amide backbone with diverse substituents on the nitrogen atom. The specific compound Butanamide, N-(2-phenoxyphenyl)- features a phenoxy group attached to the phenyl ring at the ortho position. This article synthesizes data from structurally related butanamides to infer comparative physicochemical, biological, and regulatory aspects.

Properties

CAS No.

184677-65-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-phenoxyphenyl)butanamide

InChI

InChI=1S/C16H17NO2/c1-2-8-16(18)17-14-11-6-7-12-15(14)19-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,17,18)

InChI Key

VMVGOQZVPFCESJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(2-phenoxyphenyl)- typically involves the amidation reaction between butanoic acid derivatives and 2-phenoxyaniline. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include butanoic acid chlorides and 2-phenoxyaniline, with catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of Butanamide, N-(2-phenoxyphenyl)- may involve large-scale amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Butanamide, N-(2-phenoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may produce reduced amide derivatives, typically using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxyphenyl moiety are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: Butanamide, N-(2-phenoxyphenyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of bioactive compounds or as a probe in biochemical assays.

Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

Industry: In industrial applications, Butanamide, N-(2-phenoxyphenyl)- is utilized in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it valuable in material science.

Mechanism of Action

The mechanism by which Butanamide, N-(2-phenoxyphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s phenoxyphenyl moiety allows it to bind to hydrophobic pockets within these targets, potentially modulating their activity. Pathways involved in its action may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Molecular Weight and Substituent Effects

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Characteristics Source
N-(4-Nitrophenyl) butanamide C₁₀H₁₂N₂O₃ 208 Para-nitro (electron-withdrawing)
N-(2-Chlorophenyl) butanamide C₁₀H₁₂ClNO 197.66 Ortho-chloro (electron-withdrawing)
N-(4-Methoxyphenyl)-piperidinyl butanamide C₂₄H₃₂N₂O₂ 380.53 Para-methoxy (electron-donating) + piperidinyl
N-[3-Chloro-2-(substituted)oxazetidinyl] butanamide Varies ~300–350 Chloro + oxazetidinyl (heterocyclic)

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) may improve solubility but increase susceptibility to oxidation.
  • The ortho-substitution in N-(2-chlorophenyl) butanamide introduces steric hindrance, which could influence binding interactions in biological systems .

Enzyme Inhibition

  • N-[3-Chloro-2-(substituted)oxazetidinyl] butanamide derivatives exhibit significant α-amylase inhibitory activity, comparable to standard inhibitors. Cyclocondensation with chloroacetyl chloride enhances activity, suggesting that halogenation and heterocyclic moieties are critical for binding .
  • Butanamide analogs with N-butyl or N-ethyl groups demonstrate higher bioactivity in carboxamide studies, indicating that alkyl chain length and branching influence potency .

Antimicrobial and Insecticidal Activity

  • Substituted butanamides with arylazo groups (e.g., N-[2-(2,6-dicyano-4-nitrophenyl)diazenyl] derivatives) may serve as dye intermediates or bioactive agents due to their complex aromatic systems .

Regulatory Status

  • 4-MeO-BF (N-(4-methoxyphenyl)-piperidinyl butanamide) is regulated internationally due to its structural similarity to opioid analogs, underscoring the importance of substituent choice in legal classifications .

Spectroscopic and Analytical Data

  • N-(2-Chlorophenyl) butanamide has been characterized via mass spectrometry (m/z 197.66) and features an InChIKey of SUINBJHPZPYMTI-UHFFFAOYSA-N .
  • N-(4-Nitrophenyl) butanamide shows a base peak at m/z 127 in LC-MS/MS, indicative of fragmentation patterns under ionization .

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